molecular formula C9H12N2O2 B1338472 Ethyl 2-(3-aminopyridin-4-YL)acetate CAS No. 65645-57-0

Ethyl 2-(3-aminopyridin-4-YL)acetate

Cat. No. B1338472
CAS RN: 65645-57-0
M. Wt: 180.2 g/mol
InChI Key: WPJVPWFOTVTANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-aminopyridin-4-yl)acetate is a chemical compound that is part of a broader class of compounds known for their potential applications in pharmaceuticals and materials science. The compound features a pyridine ring, which is a basic structural unit in many biologically active compounds, linked to an ethyl acetate moiety. This structure is of interest due to its potential reactivity and the ability to form various derivatives with potential therapeutic properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates were synthesized using 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. The reaction conditions involved the use of ethanol and acetic acid as a catalyst, with the process being carried out under reflux and microwave conditions . This method could potentially be adapted for the synthesis of ethyl 2-(3-aminopyridin-4-yl)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(3-aminopyridin-4-yl)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of the aminopyridine moiety allows for various chemical transformations. In related research, ethyl 2-chloroacetate was used to synthesize derivatives by condensation with other reactive groups . The aminopyridine part of the molecule can also undergo reactions with different electrophiles to create a variety of derivatives, as demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(3-aminopyridin-4-yl)acetate and its derivatives can be inferred from related compounds. For instance, the crystal structure and non-covalent interactions play a significant role in the molecular packing and stability of these molecules . Spectroscopic methods such as NMR and X-ray crystallography provide detailed information about the molecular structure, which is essential for predicting the physical properties and reactivity .

Scientific Research Applications

Organic Synthesis and Reactivity Ethyl 2-(3-aminopyridin-4-yl)acetate is employed in the synthesis of various heterocyclic compounds. For instance, Asadi et al. (2021) demonstrated its use in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates through reactions with aryl glyoxals or aryl aldehydes, showcasing its reactivity and versatility in organic synthesis Asadi et al., 2021.

Ligand Development for Metal Complexes Zong et al. (2008) explored the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, starting from 2-aminopyridine. This research highlights the compound's role in developing ligands for metal complexes, which can enhance the optical and electronic properties of these complexes Zong et al., 2008.

Photophysical Properties Ershov et al. (2019) reported on the synthesis and spectral-fluorescent properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This study reveals the potential of Ethyl 2-(3-aminopyridin-4-yl)acetate derivatives for applications in photophysical research, providing insight into the relationship between chemical structure and spectral properties Ershov et al., 2019.

Enzyme Inhibition Studies A series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed significant enzyme inhibition activities, highlighting the chemical's utility in developing potential therapeutic agents Ayesha Babar et al., 2017.

Memory Facilitation in Mice Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice. This work underscores the potential of Ethyl 2-(3-aminopyridin-4-yl)acetate derivatives for creating compounds that could modulate cognitive functions Li Ming-zhu, 2012.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Ethyl 2-(3-aminopyridin-4-YL)acetate could involve further exploration of its potential in medicinal chemistry, biology, and chemical biology. The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a potential area of interest .

properties

IUPAC Name

ethyl 2-(3-aminopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJVPWFOTVTANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496832
Record name Ethyl (3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-aminopyridin-4-YL)acetate

CAS RN

65645-57-0
Record name Ethyl 3-amino-4-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65645-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-aminopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250-ml Parr flask was added 0.30 g (1.4 mmol) of 3-nitro-4-pyridineacetic acid ethyl ester, 50 mg of 10% palladium on charcoal and 100 mL of ethanol. The mixture was subjected to hydrogenation using a Parr hydrogenator at 40 PSI for 15 min. The mixture was filtered through celite, and the filtrate was concentrated to give an oil which crystallised under a high vacuum to afford 0.282 g of the title compound as a yellow solid. 1H NMR (DMSO-d6): δ1.15 (t, J=7.2 Hz, 3H), 3.52 (s, 2H), 4.05 (q, J=7.2 Hz, 2H), 5.11 (s, 2H), 6.89 (d, J=4.8 Hz, 1H), 7.67 (d, J=4.8 Hz, 1H), 7.92 (s, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.